2-[4-(3-Chlorobenzyloxy)benzyl]aminoacetamide
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Overview
Description
N2-{4-[(3-chlorobenzyl)oxy]benzyl}glycinamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a glycinamide moiety linked to a benzyl group substituted with a 3-chlorobenzyl ether. The unique structure of N2-{4-[(3-chlorobenzyl)oxy]benzyl}glycinamide makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4-[(3-chlorobenzyl)oxy]benzyl}glycinamide typically involves a multi-step processThe final step involves the deprotection of the amine group to yield the desired compound .
Industrial Production Methods
Industrial production of N2-{4-[(3-chlorobenzyl)oxy]benzyl}glycinamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, high-purity reagents, and stringent reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N2-{4-[(3-chlorobenzyl)oxy]benzyl}glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the benzyl ether group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
N2-{4-[(3-chlorobenzyl)oxy]benzyl}glycinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N2-{4-[(3-chlorobenzyl)oxy]benzyl}glycinamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N2-{4-[(3-fluorobenzyl)oxy]benzyl}glycinamide
- N2-{4-[(4-chlorobenzyl)oxy]benzyl}glycinamide
- N2-{4-[(4-nitrobenzyl)oxy]benzyl}glycinamide
Uniqueness
N2-{4-[(3-chlorobenzyl)oxy]benzyl}glycinamide is unique due to the presence of the 3-chlorobenzyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogues .
Properties
Molecular Formula |
C16H17ClN2O2 |
---|---|
Molecular Weight |
304.77 g/mol |
IUPAC Name |
2-[[4-[(3-chlorophenyl)methoxy]phenyl]methylamino]acetamide |
InChI |
InChI=1S/C16H17ClN2O2/c17-14-3-1-2-13(8-14)11-21-15-6-4-12(5-7-15)9-19-10-16(18)20/h1-8,19H,9-11H2,(H2,18,20) |
InChI Key |
ZBEJIFHLSRYHPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)CNCC(=O)N |
Origin of Product |
United States |
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